molecular formula C12H14F3N3O2 B2473683 3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one CAS No. 2097923-67-4

3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one

Cat. No.: B2473683
CAS No.: 2097923-67-4
M. Wt: 289.258
InChI Key: CERCVNOYJSIYQF-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one is a sophisticated chemical building block designed for pharmaceutical research and development. This compound features a hybrid molecular architecture combining a pyrrolidine scaffold, a 2-methylpyrimidine ether linkage, and a trifluoromethyl ketone moiety. The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound particularly valuable in medicinal chemistry optimization programs . The 2-methylpyrimidine component is a privileged structure in drug discovery, known to participate in key hydrogen bonding interactions with biological targets, frequently employed in the development of protein kinase inhibitors and other therapeutic agents . The pyrrolidine ring with an ether linkage provides structural rigidity and potential for further functionalization, similar to scaffolds observed in patented therapeutic compounds . This molecular framework is particularly relevant for research focused on diabetes therapeutics, cancer treatments, and metabolic disorders, as evidenced by the application of similar pyrrolidine-pyrimidine hybrids in development candidates . The compound's precise mechanism of action is target-dependent, but its structural features suggest potential as a key intermediate for developing enzyme inhibitors, particularly those involving nucleophilic attack at the electrophilic ketone carbon. Researchers will find this reagent especially useful for probing structure-activity relationships in drug discovery programs, fragment-based lead design, and as a synthetic intermediate for more complex molecules. Strictly for research use only in laboratory settings. Not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-8-16-4-2-10(17-8)20-9-3-5-18(7-9)11(19)6-12(13,14)15/h2,4,9H,3,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERCVNOYJSIYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3,3-trifluoropropene with a pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters. The process may also involve purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may also contribute to the compound’s overall bioactivity by stabilizing its interaction with target proteins.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

(a) BF25657 (3-(Benzenesulfonyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}propan-1-one)
  • Key Differences : Replaces pyrrolidine with a piperidine ring and substitutes the trifluoro group with a benzenesulfonyl moiety.
  • The benzenesulfonyl group introduces sulfone-mediated hydrogen bonding but reduces lipophilicity compared to the trifluoro group .
(b) 1-[(3S)-3-({6-[6-Methoxy-5-(trifluoromethyl)pyridin-3-yl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidin-1-yl]propan-1-one
  • Key Differences : Incorporates a tetrahydropyrido-pyrimidine core instead of pyrimidin-4-yloxy.
  • Impact : The fused bicyclic system enhances rigidity and may improve selectivity for kinase targets, as seen in related kinase inhibitors .
(c) 3-[(3S)-Oxolan-3-yl]-1-(pyrrolidin-1-yl)propan-1-one
  • Key Differences : Substitutes the pyrimidine ring with a tetrahydrofuran (oxolane) group.
  • Impact : The oxolane ring reduces aromatic interactions but improves metabolic stability due to the absence of oxidizable pyrimidine .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Key Functional Groups
Target Compound C₁₁H₁₂F₃N₃O₂ 299.23 1.8 Trifluoro, pyrimidin-4-yloxy
BF25657 C₁₉H₂₃N₃O₄S 389.47 2.5 Benzenesulfonyl, piperidine
1-[(3S)-3-({6-[6-Methoxy...}propan-1-one C₂₀H₂₂F₃N₅O₂ 433.42 2.1 Tetrahydropyrido-pyrimidine
3-[(3S)-Oxolan-3-yl]-...propan-1-one C₁₁H₁₉NO₂ 197.27 0.9 Oxolane, pyrrolidine

*Estimated LogP values based on substituent contributions .

Pharmacological and Stability Considerations

  • Target Compound: The trifluoro group enhances metabolic stability compared to non-fluorinated analogs. The 2-methyl group on the pyrimidine mitigates oxidative metabolism .
  • BF25657 : The benzenesulfonyl group may confer solubility challenges, limiting bioavailability compared to the target compound .

Biological Activity

Chemical Identity
3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one is a synthetic compound with the following characteristics:

  • CAS Number : 2097923-67-4
  • Molecular Formula : C12_{12}H14_{14}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 289.25 g/mol

This compound features a trifluoromethyl group and a pyrrolidine moiety, which are significant for its biological activity.

The biological activity of this compound has been explored in various studies focusing on its interaction with specific biological pathways. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular energy metabolism.

Inhibition Studies

Research indicates that derivatives of this compound can effectively inhibit PDHK activity. Inhibition of PDHK leads to increased pyruvate dehydrogenase activity, promoting glucose oxidation over fatty acid oxidation, which can have therapeutic implications in metabolic disorders.

Case Studies and Research Findings

  • Inhibition of PDHK : A study demonstrated that compounds similar to this compound exhibited significant inhibition of PDHK at micromolar concentrations. This inhibition was associated with enhanced glucose metabolism in cellular models (Pendergrass et al., 2024) .
  • Antimicrobial Activity : Preliminary screening revealed that this compound has potential antimicrobial properties against various bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, showing zones of inhibition comparable to known antibiotics (BenchChem, 2024).

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
PDHK InhibitionSignificant inhibition at 50 µMPendergrass et al., 2024
Antimicrobial ActivityZones of inhibition against E. coli and S. aureusBenchChem, 2024

Q & A

Q. How to address inconsistencies in cytotoxicity data across studies?

  • Methodology :
  • Standardized protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT/WST-1) to minimize inter-lab variability .
  • Metadata reporting : Document cell passage number, serum type, and incubation time to enhance reproducibility .

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